[3H]mesulergine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H27N3O2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C19H27N3O2S/c1-20(2)25(23,24)12-13-8-16-15-6-5-7-17-19(15)14(11-22(17)4)9-18(16)21(3)10-13/h5-7,11,13,16,18H,8-10,12H2,1-4H3 |
InChI Key |
WYCMFCPHWDZHMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CS(=O)(=O)N(C)C |
Origin of Product |
United States |
Receptor Binding Profile and Selectivity of 3h Mesulergine
Serotonin (B10506) Receptor Subtype Interactions
[3H]Mesulergine demonstrates a notable selectivity for serotonin receptors over other types of neurotransmitter receptors. nih.gov Studies on rat cerebral cortex membranes revealed that its affinity for dopamine (B1211576) receptors is approximately 50 times weaker than its affinity for serotonin-2 receptors, with no significant binding observed at serotonin-1, alpha-1 adrenergic, or histamine (B1213489) H1 receptors. nih.gov
The primary utility of this compound in research stems from its interaction with the 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.
This compound binds with high affinity to all three subtypes of the 5-HT2 receptor family and functions as an antagonist. In rat cerebral cortex membranes, which are rich in 5-HT2A receptors, this compound exhibits a high affinity with a dissociation constant (Kd) of 1.9 nM. nih.gov However, its affinity for the human 5-HT2A receptor is considerably lower (Kd = 174 nM), highlighting a significant species-dependent difference. nih.gov This difference has been attributed to a single amino acid variation in the fifth transmembrane domain. capes.gov.br
The radioligand's pharmacological profile in various brain regions, especially the choroid plexus, is consistent with binding to 5-HT2C receptors, where it also acts as an antagonist. nih.gov Saturation binding studies in cells expressing the 5-HT2C receptor have consistently shown high-affinity binding, with reported Kd values of approximately 0.57 nM to 0.64 nM. researchgate.net For the 5-HT2B receptor, this compound binding has been reported with a pKi of 9.0. nih.gov This high-affinity binding across the 5-HT2 subtypes makes it a valuable tool for their characterization. nih.govnih.govresearchgate.net
| Receptor Subtype | Species/Tissue | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT2A | Rat Cortex | Kd | 1.9 nM | nih.gov |
| 5-HT2A | Human (cloned) | Kd | 174 nM | nih.gov |
| 5-HT2B | CHO-K1 Cells | pKi | 9.0 | nih.gov |
| 5-HT2C | Transfected COS-7 Cells | Kd | 0.57 - 0.64 nM | researchgate.net |
The interaction of agonists with G protein-coupled receptors (GPCRs) like the 5-HT2C receptor can often be described by a two-state model, representing high-affinity (agonist-preferring, G protein-coupled) and low-affinity (agonist-non-preferring, uncoupled) states. While this compound is an antagonist, competition binding studies using agonists to displace it can reveal these different affinity states. For instance, competition experiments with serotonin for this compound binding at the non-edited 5-HT2C receptor isoform (5-HT2C-INI) were best analyzed by a two-site model. nih.gov This analysis yielded a high-affinity constant (KH) of 7.6 nM and a low-affinity constant (KL) of 160 nM for serotonin. nih.gov In contrast, for the fully edited isoform (5-HT2C-VGV), the competition curve fit a single-site model, suggesting that RNA editing of the receptor can alter the equilibrium between high and low-affinity states. nih.gov
Ligand competition assays using this compound are fundamental for determining the affinity of other unlabeled compounds for 5-HT2 receptors. In these studies, the ability of a test compound to displace this compound from the receptor is measured, and its inhibition constant (Ki) is calculated. The pharmacological profile of this compound binding to human brain tissue is consistent with that of 5-HT2C receptors, as it is effectively displaced by a range of serotonergic compounds. nih.gov The most potent displacers include non-selective antagonists like ritanserin (B1680649), mesulergine (B1205297) itself, and mianserine, followed by compounds such as clozapine (B1669256) and ketanserine. nih.gov These studies are crucial for screening new chemical entities and characterizing the pharmacological profile of receptor subtypes in various tissues. nih.govmcgill.ca
| Displacing Ligand | Receptor/Tissue | Effectiveness | Reference |
|---|---|---|---|
| Ritanserin | Human Brain (5-HT2C) | High | nih.gov |
| Mesulergine | Human Brain (5-HT2C) | High | nih.gov |
| Mianserine | Human Brain (5-HT2C) | High | nih.gov |
| Clozapine | Human Brain (5-HT2C) | Moderate | nih.gov |
| Ketanserine | Human Brain (5-HT2C) | Moderate | nih.gov |
| m-CPP | Human Brain (5-HT2C) | Moderate | nih.gov |
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (serotonin) and classical antagonists like mesulergine bind. These modulators can enhance or diminish the affinity and/or efficacy of orthosteric ligands. A study investigating a positive allosteric modulator of the human 5-HT2C receptor, PNU-69176E, found that it markedly enhanced the binding of the agonist [3H]5-HT by increasing its affinity for low-affinity sites. nih.gov However, the study reported that PNU-69176E had no significant effect on the binding of the antagonist this compound. nih.gov This indicates that the allosteric modulator's action is dependent on the conformational state of the receptor induced by an agonist, and it does not alter the receptor conformation in a way that affects the binding of this particular antagonist.
Site-directed mutagenesis studies, which involve altering specific amino acids in the receptor's sequence, are critical for identifying key residues involved in ligand binding and receptor activation. This compound serves as an essential tool in these experiments to confirm that the mutant receptors are expressed correctly on the cell surface and to measure any changes in antagonist affinity. For example, a study mutating residues in the fourth and seventh transmembrane helices of the rat 5-HT2C receptor used this compound binding to verify that the mutations did not significantly alter the expression levels of functional receptors. mcgill.ca Another study pinpointed a single amino acid, Serine 242 in the fifth transmembrane domain of the human 5-HT2 receptor, as the reason for its lower affinity for mesulergine compared to the rat receptor. capes.gov.br Mutating this serine to an alanine (B10760859) (the corresponding residue in the rat receptor) restored the high affinity for mesulergine. capes.gov.br These analyses, reliant on this compound binding, are crucial for understanding the structural basis of ligand-receptor interactions. mcgill.canih.gov
Serotonin 5-HT7 Receptors
This compound has been effectively utilized to identify and characterize serotonin 5-HT7 receptor binding sites in various tissues. Due to its high affinity for this receptor subtype, it has enabled detailed investigation of the receptor's distribution and density. nih.gov
Early studies demonstrated that this compound labels 5-HT7 sites in the rat brain and guinea-pig ileum. nih.gov In the rat brain, saturation studies revealed a high affinity of this compound for the 5-HT7 receptor, with a pKD value of 8.0 ± 0.04 and a maximum binding capacity (Bmax) of 9.9 ± 0.3 fmol/mg of protein. nih.gov Similarly, in the guinea-pig ileum, the pKD was determined to be 7.9 ± 0.11, with a Bmax of 21.5 ± 4.9 fmol/mg of protein. nih.gov These binding studies often require the use of "masking" drugs to block the binding of this compound to other receptors for which it has affinity, such as 5-HT2A, 5-HT2C, and dopamine D2 receptors. nih.gov
The pharmacological profile of the binding sites labeled by this compound is consistent with that of the 5-HT7 receptor. Competition studies in rat brain and guinea-pig ileum have shown a characteristic rank order of potency for displacement by various agonists and antagonists. For agonists, the order is typically 5-carboxamidotryptamine (B1209777) (5-CT) > 5-hydroxytryptamine (5-HT) ≥ 5-methoxytryptamine (B125070) (5-MeOT) > sumatriptan (B127528). For antagonists, the order is risperidone (B510) ≥ LSD ≥ metergoline (B1676345) > ritanserin >> pindolol. nih.gov This pharmacological signature helps to confirm that this compound is indeed labeling 5-HT7 receptors in these tissues.
The binding of this compound to 5-HT7 receptors is subject to allosteric modulation by certain ions, most notably zinc (Zn2+). Research has demonstrated that zinc ions can act as negative allosteric modulators of ligand binding at the human 5-HT7 receptor.
Serotonin 5-HT1 Receptor Subfamily
This compound has been particularly useful in characterizing the 5-HT1C receptor, which is now classified as the 5-HT2C receptor but was historically grouped within the 5-HT1 family. Saturation analysis of this compound binding to expressed 5-HT1C receptors is monophasic with a KD value of approximately 4.7 ± 0.7 nM. nih.gov Studies in rat spinal cord have also identified a substantial population of 5-HT1C receptors using this compound, with a reported Kd of 1.7 ± 0.1 nM. tocris.com
In contrast to its high affinity for 5-HT1C/2C receptors, mesulergine generally shows a lower affinity for other 5-HT1 receptor subtypes. While specific Ki values across the full panel of 5-HT1 subtypes are not consistently reported in the literature, early studies indicated no significant affinity for serotonin-1 receptors in general. nih.gov More recent comprehensive binding assays have often focused on its high affinity for the 5-HT2 and 5-HT7 receptors.
| Receptor Subtype | Binding Affinity (Ki or Kd) | Reference |
|---|---|---|
| 5-HT1A | Low affinity (specific value not consistently reported) | nih.gov |
| 5-HT1B | Low affinity (specific value not consistently reported) | nih.gov |
| 5-HT1C (5-HT2C) | ~1.7 - 4.7 nM (Kd) | nih.govtocris.com |
| 5-HT1D | Low affinity (specific value not consistently reported) | nih.gov |
| 5-HT1E | Low affinity (specific value not consistently reported) | nih.gov |
| 5-HT1F | Low affinity (specific value not consistently reported) | nih.gov |
The binding characteristics of this compound allow for its differentiation from other serotonergic ligands, particularly in the study of 5-HT1C/2C receptors. For instance, in clonal cells expressing 5-HT1C receptors, this compound binding is monophasic, whereas the binding of the endogenous agonist [3H]5-HT is biphasic, indicating that it labels at least two subpopulations of the receptor. nih.gov Furthermore, the binding of this compound is not affected by GTP, unlike the high-affinity component of [3H]5-HT binding. nih.gov
In competition studies at 5-HT1C sites in the rat spinal cord labeled by this compound, the rank order of potency of various serotonergic agents provides a clear pharmacological profile. This allows for the distinction of these sites from other serotonin receptor subtypes. tocris.com
| Compound | Relative Potency at this compound-labeled 5-HT1C sites | Reference |
|---|---|---|
| Mesulergine | High | tocris.com |
| Mianserin (B1677119) | High | tocris.com |
| 5-HT | High | tocris.com |
| Ketanserin (B1673593) | Moderate | tocris.com |
| 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane | Moderate | tocris.com |
| Spiperone (B1681076) | Low | tocris.com |
| 8-hydroxy-2-(di-n-propylamino)tetralin | Very Low | tocris.com |
| Pindolol | Very Low | tocris.com |
Dopamine Receptor Interactions
This compound also exhibits affinity for dopamine receptors, a factor that must be considered in binding studies. Its interaction is most notable with the D2 receptor subtype. Research has shown that mesulergine acts as a partial agonist at D2-like dopamine receptors, with a reported Ki value of 8 nM. tocris.com In functional studies, mesulergine has been found to antagonize D2-receptor responses at nanomolar concentrations.
Mesulergine also interacts with D1 receptors, though with a much lower affinity. It has been shown to antagonize D1-receptor responses at micromolar concentrations. The affinity of mesulergine for dopamine receptors is reported to be about 50 times weaker than its affinity for serotonin-2 receptors. nih.gov The specific binding affinities for other dopamine receptor subtypes such as D3, D4, and D5 are not as well-documented in publicly available literature.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|
| D1 | Micromolar range | Antagonist | nih.gov |
| D2 | 8 nM | Partial Agonist/Antagonist | tocris.com |
| D3 | Not widely reported | Not widely reported | |
| D4 | Not widely reported | Not widely reported | |
| D5 | Not widely reported | Not widely reported |
Interactions with Other Neurotransmitter Receptors (Affinity Screening)
Screening of this compound against a panel of other neurotransmitter receptors reveals a high degree of selectivity. Its affinity for adrenergic and histamine receptors is notably low compared to its primary targets.
In receptor binding assays using rat cerebral cortex membranes, mesulergine showed no significant affinity for α1-adrenergic receptors. nih.gov This low affinity indicates a high degree of selectivity for its primary target over this class of adrenergic receptors. Specific quantitative binding data for α2-adrenergic receptors is not prominently featured in broad screening literature, suggesting a similarly weak interaction.
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| α1-Adrenergic | Low / No Significant Affinity | nih.gov |
| α2-Adrenergic | Not Reported / Low |
Similar to its interaction with adrenergic receptors, mesulergine demonstrates a lack of significant binding to histamine H1 receptors. nih.gov This further underscores the selectivity of its binding profile.
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| Histamine H1 | Low / No Significant Affinity | nih.gov |
While this compound shows minimal affinity for several receptor families, its binding profile is dominated by a high affinity for specific serotonin (5-HT) receptors. It is characterized as a selective ligand for serotonin-2 receptors, binding with a high affinity (Kd) of 1.9 nM in rat cerebral cortex membranes. nih.gov More specifically, it is widely used as a radioligand for the 5-HT2C receptor subtype, where it binds with a Kd of approximately 4.7 nM in cell lines expressing the receptor. nih.govnih.gov Its affinity for serotonin-1 receptors, however, is not significant. nih.gov This high-affinity binding to 5-HT2 subtypes, contrasted with its much lower affinity for dopamine, adrenergic, and histamine receptors, is the defining characteristic of its selectivity profile.
Methodological Framework for 3h Mesulergine Based Studies
Radioligand Binding Assays in Membrane Preparations and Cell Lines
Radioligand binding assays using [3H]mesulergine are fundamental for quantifying receptor density and affinity in both native tissue preparations and engineered cell lines expressing specific receptor subtypes. These assays typically involve incubating membranes or cells with this compound and then separating the bound from free radioligand, most commonly via rapid vacuum filtration.
Saturation Binding Assays
Saturation binding assays are performed to determine the density of receptors (Bmax) in a given preparation and the affinity of the radioligand for those receptors (Kd). This is achieved by incubating the biological preparation with increasing concentrations of this compound until saturation is reached.
The equilibrium dissociation constant (Kd) represents the concentration of this compound at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. These values are derived from saturation binding experiments where specific binding is plotted against the concentration of free radioligand.
Studies have reported varying Kd values for this compound depending on the tissue or cell line. For instance, in rat cerebral cortex membranes, this compound binds with a high affinity, exhibiting a Kd of 1.9 nM. nih.gov In rat spinal cord, a similar high affinity was observed with a Kd of 1.7 ± 0.1 nM. researchgate.net When used to label 5-HT1C receptors expressed in NIH 3T3 mouse fibroblast cells, saturation analysis of this compound binding was monophasic with a Kd of 4.7 ± 0.7 nM. nih.gov In studies focusing on the 5-HT2C receptor transiently transfected in COS-7 cells, a Kd of 0.64 nM was determined. researchgate.net Furthermore, when investigating 5-HT7 receptors in rat brain, a pKd (the negative logarithm of the Kd) of 8.0 ± 0.04 was calculated, which corresponds to a Kd of approximately 10 nM. nih.gov In guinea-pig ileum, the pKd for this compound at 5-HT7 sites was found to be 7.9 ± 0.11. nih.gov
The maximum number of binding sites (Bmax) provides a measure of the total receptor density in the sample, typically expressed as picomoles (pmol) or femtomoles (fmol) per milligram of protein or gram of tissue.
In rat cerebral cortex membranes, the Bmax for this compound binding was determined to be 11.3 pmol/g of tissue. nih.gov In the rat spinal cord, the Bmax was found to be 3.7 ± 0.3 pmol/g. researchgate.net For 5-HT1C receptors expressed in NIH 3T3 cells, a Bmax value of 6,800 ± 1,000 pmol/g of protein was reported. nih.gov In COS-7 cells transiently transfected with the 5-HT2C receptor, the Bmax was 0.15 pmol/mg of protein. researchgate.net For 5-HT7 receptors, the Bmax in rat brain was 9.9 ± 0.3 fmol/mg of protein, and in guinea-pig ileum, it was 21.5 ± 4.9 fmol/mg of protein. nih.gov Studies on pancreatic regeneration in rats showed that in the cerebral cortex of sham-operated rats, the Bmax was at a certain level which significantly decreased 72 hours after pancreatectomy and returned to the sham level by 7 days. nih.gov
Interactive Table: Kd and Bmax Values for this compound
| Tissue/Cell Line | Receptor Target | Kd (nM) | Bmax | Citation |
| Rat Cerebral Cortex | 5-HT2 | 1.9 | 11.3 pmol/g tissue | nih.gov |
| Rat Spinal Cord | 5-HT1C | 1.7 ± 0.1 | 3.7 ± 0.3 pmol/g | researchgate.net |
| NIH 3T3 Cells | 5-HT1C | 4.7 ± 0.7 | 6,800 ± 1,000 pmol/g protein | nih.gov |
| COS-7 Cells | 5-HT2C | 0.64 | 0.15 pmol/mg protein | researchgate.net |
| Rat Brain | 5-HT7 | ~10 | 9.9 ± 0.3 fmol/mg protein | nih.gov |
| Guinea-pig Ileum | 5-HT7 | ~12.6 | 21.5 ± 4.9 fmol/mg protein | nih.gov |
Competition Binding Assays
Competition binding assays are employed to determine the affinity of unlabeled ligands (competitors) for the receptor labeled by this compound. In these experiments, a fixed concentration of this compound is incubated with the biological preparation in the presence of varying concentrations of the competing ligand.
The inhibition constant (Ki) reflects the affinity of the competing, unlabeled ligand for the receptor. It is calculated from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. A lower Ki value indicates a higher affinity of the competing ligand for the receptor.
Competition studies using this compound have been instrumental in characterizing the pharmacological profile of various serotonin (B10506) receptor subtypes. For example, in studies of 5-HT7 receptors in rat brain and guinea-pig ileum, the Ki values for a range of agonists and antagonists were determined.
Interactive Table: Ki Values from this compound Competition Assays at 5-HT7 Receptors
| Competing Ligand | Receptor | Ki (nM) - Rat Brain (pKi) | Ki (nM) - Guinea-pig Ileum (pKi) | Citation |
| 5-CT | 5-HT7 | 0.04 (11.4) | 0.008 (12.1) | nih.gov |
| 5-HT | 5-HT7 | 1.26 (9.9) | 1.0 (10.0) | nih.gov |
| 5-MeOT | 5-HT7 | 6.3 (9.2) | 2.5 (9.6) | nih.gov |
| Risperidone (B510) | 5-HT7 | 5.0 (8.3) | 0.4 (9.4) | nih.gov |
| Ritanserin (B1680649) | 5-HT7 | 25.1 (7.6) | 5.0 (8.3) | nih.gov |
| Metergoline (B1676345) | 5-HT7 | 10.0 (8.0) | 1.6 (8.8) | nih.gov |
| LSD | 5-HT7 | 7.9 (8.1) | 0.4 (9.4) | nih.gov |
In another study focusing on the 5-HT2C receptor, the apparent Ki values for several standard antagonists and agonists were determined and found to be similar between the wild-type and a deletion mutant receptor. researchgate.net
This compound binding assays are crucial for assessing the specificity and potency of novel and established compounds. By performing competition experiments against a panel of different receptor preparations, a compound's selectivity profile can be established.
This compound itself is considered a selective ligand for serotonin-2 receptors. nih.gov Its affinity for dopamine (B1211576) receptors is approximately 50 times weaker, and it shows no significant affinity for serotonin-1, alpha-1 adrenergic, or histamine (B1213489) H1 receptors. nih.gov However, it also demonstrates high affinity for 5-HT7 receptors. nih.gov This necessitates the use of "masking" ligands in some experimental setups to isolate binding to a specific receptor subtype. For instance, to study 5-HT7 receptors specifically, researchers have used a cocktail of masking drugs including cinanserin (B73252) (to block 5-HT2A), RS 102221 (to block 5-HT2C), raclopride (B1662589) (to block dopamine D2), prazosin (B1663645) (to block α1-adrenoceptors), and yohimbine (B192690) (to block α2-adrenoceptors). nih.gov
The potency of various ligands at specific receptors is determined by their Ki values obtained from this compound competition assays. For example, in the rat spinal cord, the rank order of potency for displacing this compound from 5-HT1C sites was found to be: mesulergine (B1205297), mianserin (B1677119), 5-HT > ketanserin (B1673593), 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane > 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)1H-indole, spiperone (B1681076) > 8-hydroxy-2-(di-n-propylamino)tetralin, pindolol. researchgate.net This demonstrates the utility of this compound in establishing a pharmacological hierarchy for a given receptor.
Kinetic Binding Assays
Kinetic binding assays are fundamental in pharmacology for moving beyond simple affinity measurements (Kd) to understand the dynamics of a drug-receptor interaction over time. researchgate.net These assays quantify the rates at which a ligand binds to its target (association) and subsequently dissociates from it. pnas.org
The interaction between a radioligand like this compound and its receptor is a dynamic equilibrium. This is defined by two key kinetic parameters: the association rate constant (kon) and the dissociation rate constant (koff). ethernet.edu.et The kon describes the speed of the formation of the radioligand-receptor complex, while the koff describes the speed at which this complex falls apart. pnas.org Together, these rates determine the equilibrium dissociation constant (Kd = koff/kon), which reflects the ligand's affinity for the receptor. ethernet.edu.et
Experimentally, these rates are determined by measuring the specific binding of this compound to receptor-containing preparations (e.g., cell membranes) at various time points. For the association rate, the radioligand is incubated with the receptors, and binding is measured until equilibrium is reached. For the dissociation rate, an excess of an unlabeled competing ligand is added to a pre-equilibrated mixture of this compound and receptors to prevent re-association of the radioligand, and the decline in radioactivity bound to the receptor is then tracked over time.
While the Kd of this compound has been established at several receptors, the specific kinetic rate constants are less frequently reported. However, detailed kinetic studies have been performed on human 5-HT2C receptors, revealing the precise binding dynamics of this compound. acs.org
| Receptor | Preparation | kon (M-1min-1) | koff (min-1) | Kd (nM) (from kinetics) | Kd (nM) (from saturation) | Source |
|---|---|---|---|---|---|---|
| Human 5-HT2C | HEK293 cell membranes | 3.5 x 107 | 0.07 | 2.0 | N/A | acs.org |
| Rat 5-HT2 | Cerebral cortex membranes | Not Reported | Not Reported | N/A | 1.9 | nih.gov |
Homogeneous Binding Assay Formats (e.g., Scintillation Proximity Assay)
Traditional radioligand binding assays require a physical separation step, such as vacuum filtration, to distinguish receptor-bound from free radioligand. Homogeneous assay formats eliminate this labor-intensive step, making them highly suitable for high-throughput screening (HTS). nih.gov The Scintillation Proximity Assay (SPA) is a prominent example of this technology. wikipedia.org
In an SPA, microscopic beads containing a scintillant are coated with molecules that can capture receptor-containing cell membranes (e.g., wheat germ agglutinin). youtube.com When a radiolabeled ligand such as this compound binds to its receptor on the captured membrane, the tritium (B154650) atom is brought into close enough proximity to the bead to excite the scintillant, generating a detectable light signal. wikipedia.orgyoutube.com Unbound this compound in the solution is too distant for its weak beta particle emissions to reach the bead, so it produces no signal. wikipedia.org This "mix-and-measure" format is faster, more amenable to automation, and generally requires less sample material than filtration assays. nih.gov
While specific studies detailing the use of this compound in an SPA format are not prevalent in the literature, the technology has been successfully validated for other tritiated serotonin receptor ligands, such as [3H]-LSD binding to the 5-HT6 receptor, demonstrating its viability and advantages for this class of assays. nih.gov Given that this compound is a standard tritiated radioligand, SPA represents a highly applicable and efficient methodological option for its use in drug discovery and receptor characterization. nih.gov
Autoradiographic Techniques for Receptor Mapping
Autoradiography with radioligands like this compound is a powerful technique that allows for the visualization and quantification of receptor distribution within the native anatomical context of a tissue slice. nih.gov
Quantitative receptor autoradiography is used to create detailed maps of receptor densities in different regions of a tissue, such as the brain. The method involves incubating thin (e.g., 20 µm) cryostat-cut tissue sections with this compound. nih.gov After incubation, the sections are washed to remove unbound radioligand and then apposed to a sensitive film or a phosphor imaging plate. The energy from the radioactive decay creates a two-dimensional image where the darkness or intensity of the signal is proportional to the number of receptors in that specific anatomical area. By co-incubating adjacent sections with a high concentration of a non-radioactive competing drug, a "non-specific binding" image is generated, which can be subtracted from the "total binding" image to reveal the specific receptor distribution.
Studies using this compound under conditions optimized for the 5-HT7 receptor (in the presence of masking ligands to block other sites) have successfully mapped its distribution in the brains of rats, guinea pigs, and humans. These studies revealed a heterogeneous distribution, with particularly high densities in specific nuclei of the thalamus and midbrain.
| Receptor Density Level | Brain Region | Source |
|---|---|---|
| High | Caudate Nucleus | |
| Putamen | ||
| Centromedial Thalamic Nucleus | ||
| Dorsal Raphe Nucleus | ||
| Intermediate | Frontal Cortex (inner layer) | |
| Hippocampus (Dentate Gyrus) | ||
| Subthalamic Nucleus | ||
| Superior Colliculus |
The localization of receptors can be investigated using multiple techniques that probe different biological molecules. It is crucial to understand their distinct principles to correctly interpret the results.
Receptor Autoradiography (using this compound) detects the presence of functional ligand binding sites on the receptor protein.
Immunohistochemistry (IHC) uses antibodies to detect the presence of the receptor protein itself, regardless of its functional (binding) state. researchgate.net
In Situ Hybridization (ISH) uses labeled nucleic acid probes to detect and localize the messenger RNA (mRNA) that codes for the receptor protein. nih.gov
These three methods provide complementary, not necessarily identical, information. For instance, a study comparing 5-ht7 receptor autoradiography with ISH in the rat brain found that the mRNA for the receptor was highly concentrated in areas like the thalamus and hippocampus, which corresponded well with high levels of binding sites. nih.gov However, some areas with binding sites, such as the globus pallidus and substantia nigra, contained no detectable mRNA signal. nih.gov This common discrepancy suggests that the receptor protein is synthesized in the cell body (where mRNA is located) and then transported to distant nerve terminals where it becomes functional, a phenomenon that only a combined analysis can reveal.
Similarly, a receptor protein might be detected by IHC but may not be detected by this compound autoradiography if the protein is in a conformation that cannot bind the ligand or is located inside the cell rather than on the surface. turkjpath.org Therefore, a multi-faceted approach using autoradiography, IHC, and ISH provides the most comprehensive understanding of a receptor's life cycle, from gene transcription and protein synthesis to its final functional localization.
Preparation of Biological Materials for Binding Assays
The successful execution of binding assays is critically dependent on the proper preparation of the biological source material. The protocol varies depending on the assay type.
For membrane-based assays (e.g., kinetic studies, SPA), the goal is to isolate the fraction of the cell that is rich in membrane-bound receptors. A typical procedure involves:
Homogenization: Brain tissue or cultured cells are homogenized in a cold buffer solution (e.g., 50 mM Tris), often containing protease inhibitors to prevent receptor degradation. pnas.org
Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin pellets nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the membrane fragments. pnas.org
Washing: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is repeated several times to remove endogenous substances that might interfere with the assay. pnas.org
Final Preparation: The final pellet is resuspended in the chosen assay buffer to a specific protein concentration. For long-term storage, membrane preparations are often rapidly frozen and kept at -80°C in a buffer containing cryoprotectants like glycerol.
For quantitative receptor autoradiography , the preservation of tissue morphology is paramount. The procedure involves:
Harvesting and Freezing: Fresh tissue (e.g., a whole rat brain) is rapidly harvested and frozen to prevent degradation and the formation of ice crystals that can damage the cellular structure. nih.gov Freezing is often done in isopentane (B150273) cooled by dry ice or liquid nitrogen. Tissues are then stored at -80°C until sectioning. nih.gov
Cryosectioning: The frozen tissue is brought to a temperature of approximately -15 to -20°C in a cryostat. Thin sections, typically 10-20 µm thick, are cut using a microtome. nih.gov
Thaw-Mounting: The delicate, frozen sections are carefully collected from the blade and thaw-mounted onto gelatin-coated or electrostatically charged microscope slides, where they adhere firmly for subsequent processing in the binding assay. nih.govnih.gov
Use of Native Tissue Membranes (e.g., Rat Cerebral Cortex, Guinea-Pig Ileum, Pig Choroid Plexus)
This compound has been instrumental in labeling and characterizing serotonin receptors in various native tissue preparations. Its high affinity and selectivity for specific receptor subtypes make it a valuable probe for quantifying receptor density and affinity in complex biological samples.
In studies using rat cerebral cortex membranes, this compound binds with high affinity to serotonin-2 (5-HT2) receptors. nih.gov Equilibrium saturation experiments have determined a dissociation constant (KD) of approximately 1.9 nM and a maximum binding capacity (Bmax) of 11.3 pM/g of tissue. nih.gov This binding is highly selective for 5-HT2 receptors, with a significantly lower affinity (about 50-fold weaker) for dopamine receptors and negligible affinity for serotonin-1, alpha-1 adrenergic, or histamine H1 receptors. nih.gov
In the guinea-pig ileum , this compound is used to identify 5-HT7 receptors. Binding studies in the longitudinal muscle of the ileum showed a pKD value (the negative logarithm of the KD) of 7.9 +/- 0.11, with a Bmax of 21.5 +/- 4.9 fmol/mg of protein. nih.gov These binding sites were displaced by known 5-HT7 receptor agonists and antagonists, confirming the identity of the receptor. nih.gov
The pig choroid plexus is a tissue particularly rich in what were first identified as 5-HT1C receptors (now classified as 5-HT2C receptors). nih.govnih.gov this compound, along with [3H]5-HT and [3H]LSD, labels these sites with high affinity. nih.gov The pharmacological profile of this compound binding in the pig choroid plexus is consistent with that of 5-HT2C receptors, which are found in extremely high density in this tissue compared to other brain regions. nih.govnih.gov This high density makes the choroid plexus an ideal model for studying the 5-HT2C receptor. nih.govnih.gov
Table 1: Binding Characteristics of this compound in Native Tissues
| Tissue Preparation | Receptor Target | Dissociation Constant (KD / pKD) | Maximum Binding Capacity (Bmax) | Reference |
|---|---|---|---|---|
| Rat Cerebral Cortex | 5-HT2 | 1.9 nM | 11.3 pM/g tissue | nih.gov |
| Guinea-Pig Ileum | 5-HT7 | 7.9 (pKD) | 21.5 fmol/mg protein | nih.gov |
| Pig Choroid Plexus | 5-HT2C (formerly 5-HT1C) | High Affinity | High Density | nih.gov |
Biochemical and Pharmacological Characterization
Beyond simple binding, this compound is used in assays that probe the biochemical consequences of receptor-ligand interaction, including G-protein coupling and downstream functional responses.
Guanine (B1146940) Nucleotide Sensitivity in G-Protein Coupled Receptor Coupling
A hallmark of G-protein coupled receptors (GPCRs) is their sensitivity to guanine nucleotides like guanosine (B1672433) triphosphate (GTP). Agonist binding promotes the formation of a high-affinity ternary complex (Receptor-Agonist-G protein), which is sensitive to GTP. In the presence of GTP or its non-hydrolyzable analogs, the G-protein dissociates from the receptor, leading to a lower affinity state for the agonist.
As an antagonist, this compound binding is typically insensitive to guanine nucleotides. This principle was demonstrated in NIH 3T3 cells expressing the 5-HT1C receptor. While the binding of the agonist radioligand [3H]5-HT was sensitive to GTP (which eliminated the high-affinity binding state), the binding of this compound was unaffected. nih.gov This lack of effect of GTP on antagonist binding confirms that this compound stabilizes a state of the receptor that is not coupled to the G-protein, a characteristic feature of neutral antagonists. nih.gov
Functional Assays for Receptor Activation (e.g., Phosphoinositide Hydrolysis, cAMP modulation, Ca2+ mobilization)
While this compound itself is an antagonist and does not typically initiate a functional response, it is crucial for identifying and characterizing receptors that are then studied in functional assays. The primary receptors labeled by this compound, 5-HT2C and 5-HT7, are linked to distinct signaling pathways.
Phosphoinositide Hydrolysis and Ca2+ mobilization: The 5-HT2C receptor, found in high density in the choroid plexus, is a Gq/11-coupled receptor. biorxiv.org Activation of this receptor by an agonist (like serotonin) stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores, a response that can be measured using fluorescent Ca2+ probes. biorxiv.orgjci.org Studies have shown that serotonergic stimulation of choroid plexus cells causes Ca2+ mobilization mediated by IP3 receptors. jci.org
cAMP modulation: The 5-HT7 receptor is canonically coupled to the Gs protein. nih.gov Agonist activation of the 5-HT7 receptor stimulates adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This response can be quantified using various immunoassays or biosensors.
Quality Control and Validation of Radioligand Performance
The reliability of data generated from radioligand binding assays is critically dependent on the quality of the radioligand itself. Key parameters include specific activity and purity.
Specific Activity and Purity Considerations
Specific Activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in Curies per millimole (Ci/mmol). For tritiated ([3H]) ligands, a high specific activity of over 20 Ci/mmol is considered desirable to detect receptors that may be present in low densities in tissues. revvity.comrevvity.com The maximum theoretical specific activity for a compound with a single tritium atom is approximately 29 Ci/mmol. revvity.com Higher specific activity allows for the use of lower radioligand concentrations in assays, which can help to minimize non-specific binding.
Purity , specifically radiochemical purity, is the proportion of the total radioactivity in the desired chemical form. High purity (>95%) is essential to ensure that the binding observed is due to the ligand of interest and not to radioactive impurities. umich.edu Poor purity can lead to high non-specific binding and inaccurate determination of receptor affinity and density. This compound is known for having low non-specific binding, which is a favorable characteristic for a radioligand. umich.edu Manufacturers provide certificates of analysis detailing the specific activity and purity of each batch, which must be considered for the accurate interpretation of experimental results.
Determination of Non-Specific Binding
In radioligand binding assays utilizing this compound, the accurate determination of non-specific binding (NSB) is a critical step to ensure the validity and reliability of the results. Non-specific binding refers to the portion of the radioligand that adheres to components other than the target receptor, such as lipids, other proteins, or the filter apparatus itself. This value must be precisely measured and subtracted from the total binding to isolate the specific binding signal, which represents the interaction of this compound with the receptor of interest.
The standard method for determining non-specific binding involves the addition of a high concentration of an unlabeled competing ligand to a parallel set of assay tubes. This "cold" ligand, by virtue of its high concentration (typically 100- to 1000-fold greater than the K_d_ of the radioligand), saturates the specific receptor sites. nih.gov Consequently, the binding of this compound observed in the presence of this excess unlabeled ligand is considered to be non-specific.
The choice of the competing agent is crucial. Ideally, it should be a compound that has high affinity for the target receptor but is structurally distinct from the radioligand to avoid artifacts. nih.gov In studies with this compound, various compounds have been employed to define non-specific binding, depending on the specific receptor subtype being investigated.
Research Findings and Methodological Approaches
Research has demonstrated that this compound can be a favorable radioligand due to its relatively low non-specific binding in some systems. For instance, when studying serotonin receptors, NSB for this compound has been reported to be less than 25% of the total binding, even at high radioligand concentrations. umich.edu In a study on postmortem human brain tissue, this compound binding represented 95% of the total binding, indicating a very low level of non-specific interaction. nih.gov
However, since mesulergine is not entirely selective and can bind to multiple receptor types, including serotonin 5-HT_2A_, 5-HT_2C_, 5-HT_7_, and dopamine D_2_ receptors, the definition of non-specific binding must be carefully tailored to the experimental goals. nih.govnih.gov
Defining Non-Specific Binding for Specific Receptors:
For 5-HT_2C_ Receptors: In studies focusing on 5-HT_2C_ receptors in the human brain, unlabeled antagonists such as mianserin or mesulergine itself have been used at high concentrations (e.g., 1 µM) to determine non-specific binding. nih.gov
For 5-HT_7_ Receptors: When labeling 5-HT_7_ receptors, a common approach is to use serotonin (5-HT) at a high concentration (e.g., 10 µM) to define NSB. nih.gov To isolate the 5-HT_7_ signal, researchers often include a "masking" cocktail of other unlabeled ligands to block this compound from binding to its other targets. For example, raclopride (to block D_2_ receptors) and DOI (to block 5-HT_2A_/5-HT_2C_ receptors) might be added to all tubes so that the specific binding measured is primarily to 5-HT_7_ receptors. nih.govnih.gov
The table below summarizes various displacing agents used in the literature to determine non-specific binding in this compound assays.
| Displacing Agent | Concentration | Target Receptor Context | Tissue/Preparation | Reference |
| Serotonin (5-HT) | 10 µM | 5-HT_7 Receptors | Human Brain | nih.gov |
| Mianserin | 1 µM | 5-HT_2C_ Receptors | Human Brain | nih.gov |
| Mesulergine | 1 µM | 5-HT_2C_ Receptors | Human Brain | nih.gov |
| Ketanserin | 1 µM | 5-HT_2C_ Receptors | Human Brain | nih.gov |
| Metergoline | Not Specified | 5-HT_7_ Receptors | Rat Brain | nih.gov |
| Risperidone | Not Specified | 5-HT_7_ Receptors | Rat Brain | nih.gov |
Quantitative Analysis of Binding
Saturation binding experiments are performed to determine the receptor density (B_max_) and the equilibrium dissociation constant (K_d_) of this compound. In these experiments, non-specific binding is measured at each concentration of the radioligand and subtracted from total binding. nih.gov The resulting specific binding data is then analyzed using non-linear regression.
The following table presents representative binding parameters for this compound from studies on cells transfected with specific serotonin receptor subtypes.
| Receptor Subtype | K_d (nM) | B_max_ (pmol/mg protein) | Cell Type | Reference |
| 5-HT_2C_ | 0.57 ± 0.12 | Not Specified | COS-7 Cells | researchgate.net |
| 5-HT_2C_ | 0.64 | 0.15 | COS-7 Cells | researchgate.net |
| 5-HT_1C_ | 4.7 ± 0.7 | 6.8 ± 1.0 | NIH 3T3 Cells | nih.gov |
It is important to note that binding studies on intact cells require more caution than those on membrane preparations. Some ligands can become trapped within the cell, particularly in lysosomes, which can be mistaken for specific receptor binding. nih.gov This displaceable, but non-receptor-mediated, binding can be identified by its differing pharmacological profile; for example, it may be displaced by lysosomotropic agents like chloroquine, which would not affect true receptor binding. nih.gov Therefore, rigorous characterization of the binding properties is essential to validate the assay methodology.
Neuroanatomical Distribution and Localization of Receptors Labeled by 3h Mesulergine
Central Nervous System Distribution
[3H]mesulergine binding is not uniform throughout the brain; rather, it shows a distinct and heterogeneous distribution, highlighting regions where its target receptors are densely clustered. Studies in both human and animal models have consistently shown that the pharmacological profile of this compound binding is largely attributable to 5-HT2C receptors, particularly in areas like the choroid plexus. nih.gov However, under certain conditions, it can also label 5-HT7 receptors. nih.gov
Cortical Regions (e.g., Frontal Cortex, Visual Cortex)
In the cerebral cortex, this compound binding is generally present at low to intermediate densities. In the human brain, the prefrontal cortex shows a notable level of this compound binding, albeit significantly lower than that observed in the choroid plexus. nih.gov Autoradiographic studies focusing on 5-HT7 receptors using this compound have identified intermediate concentrations in the inner layer of the frontal cortex. nih.gov
In the rat cerebral cortex, this compound binds with a high affinity, and these binding sites are identified as serotonin-2 receptors. nih.gov Studies in the pig frontal cortex also indicate that this compound binds to a population of sites with pharmacological properties similar to those in the choroid plexus, which are designated as 5-HT1C-like sites. nih.gov The dopaminergic system also plays a role in the frontal cortex, with studies on the frontal eye field's projections to the visual cortex revealing expression of D1 and D2 dopamine (B1211576) receptors, though these are distinct from the serotonergic sites labeled by this compound. nih.gov
Table 1: this compound Binding in Cortical Regions
| Brain Region | Species | Receptor Subtype Labeled | Binding Density | Reference |
|---|---|---|---|---|
| Prefrontal Cortex | Human | 5-HT2C | Moderate | nih.gov |
| Frontal Cortex (Inner Layer) | Human | 5-HT7 | Intermediate | nih.gov |
| Cerebral Cortex | Rat | 5-HT2 | Bmax = 11.3 pM/g tissue | nih.gov |
| Frontal Cortex | Pig | 5-HT1C-like | Present | nih.gov |
Hippocampus (e.g., CA2 Field, Dentate Gyrus)
The hippocampus, a brain structure critical for memory, exhibits significant this compound binding. In humans, the hippocampus is among the regions with higher densities of this compound binding sites, second only to the choroid plexus. nih.gov Autoradiographic studies aimed at localizing 5-HT7 receptors have revealed high densities of this compound binding in the pyramidal layer of the CA2 field of the hippocampus. nih.gov The CA2 subfield is increasingly recognized for its role in orchestrating hippocampal network dynamics. nih.gov In contrast, the dentate gyrus of the hippocampus shows intermediate concentrations of these binding sites. nih.gov
Basal Ganglia (e.g., Caudate Nucleus, Putamen)
The basal ganglia, which are involved in motor control and other functions, also show a notable presence of this compound binding sites. In the human brain, the basal ganglia exhibit a significant level of binding. nih.gov Specifically, autoradiographic studies have identified high densities of 5-HT7 receptor binding sites, labeled by this compound, in the caudate nucleus and the putamen. nih.gov Other studies focusing on different receptor systems, such as glucocorticoid receptors, have also noted binding in the caudate-putamen, highlighting the complex neurochemical environment of this region. nih.gov
Table 2: this compound Binding in Hippocampus and Basal Ganglia
| Brain Region | Subregion | Species | Receptor Subtype Labeled | Binding Density | Reference |
|---|---|---|---|---|---|
| Hippocampus | Human | 5-HT2C | High | nih.gov | |
| Hippocampus | Pyramidal Layer of CA2 Field | Human | 5-HT7 | High | nih.gov |
| Hippocampus | Dentate Gyrus | Human | 5-HT7 | Intermediate | nih.gov |
| Basal Ganglia | Human | 5-HT2C | Significant | nih.gov | |
| Basal Ganglia | Caudate Nucleus | Human | 5-HT7 | High | nih.gov |
| Basal Ganglia | Putamen | Human | 5-HT7 | High | nih.gov |
Thalamus and Mesencephalon
The thalamus and mesencephalon (midbrain) are key relay and processing centers in the brain, and both show distinct patterns of this compound binding. Autoradiographic mapping of 5-HT7 receptors in the human brain has revealed high densities in the centromedial thalamic nucleus and intermediate levels in the subthalamic nucleus and superior colliculus of the mesencephalon. nih.gov The subthalamic nucleus is a critical component of the basal ganglia circuitry. nih.gov
Brainstem (e.g., Dorsal Raphe Nucleus)
The brainstem, the origin of many serotonergic pathways, is another important site of this compound binding. The dorsal raphe nucleus, a primary source of serotonin (B10506) neurons that project throughout the forebrain, shows a high density of 5-HT7 receptors as labeled by this compound in the human brain. nih.govwikipedia.org This nucleus is located in the periaqueductal grey matter of the mesencephalon. dartmouth.edu The serotonergic neurons within the dorsal and medial raphe nuclei are heterogeneous and project widely, influencing numerous brain functions. biorxiv.org Interactions between the dorsal raphe nucleus and other brain regions, such as the lateral hypothalamus, are crucial for regulating mood and wakefulness. nih.gov
Choroid Plexus
Across numerous studies and species, the choroid plexus consistently emerges as the brain region with the highest density of this compound binding sites. nih.govnih.gov These binding sites in the choroid plexus are predominantly characterized as 5-HT2C receptors. nih.gov In the pig choroid plexus, this compound labels these sites with high affinity. nih.gov The exceptionally high concentration of these receptors in the choroid plexus suggests a significant role in the regulation of cerebrospinal fluid composition and other functions mediated by this structure.
Table 3: this compound Binding in Thalamus, Brainstem, and Choroid Plexus
| Brain Region | Subregion | Species | Receptor Subtype Labeled | Binding Density | Reference |
|---|---|---|---|---|---|
| Thalamus | Centromedial Thalamic Nucleus | Human | 5-HT7 | High | nih.gov |
| Mesencephalon | Subthalamic Nucleus | Human | 5-HT7 | Intermediate | nih.gov |
| Mesencephalon | Superior Colliculus | Human | 5-HT7 | Intermediate | nih.gov |
| Brainstem | Dorsal Raphe Nucleus | Human | 5-HT7 | High | nih.gov |
| Choroid Plexus | Human | 5-HT2C | Highest Density | nih.gov | |
| Choroid Plexus | Pig | 5-HT1C-like | High Affinity | nih.gov |
Peripheral Tissue Distribution
Gastrointestinal Tissues (e.g., Guinea-Pig Ileum, Rat Jejunum)
Studies investigating the binding of this compound in peripheral tissues have revealed significant species and regional differences, particularly within the gastrointestinal tract.
In the guinea-pig ileum , this compound has been shown to label 5-HT7 receptors with high affinity. nih.govnih.gov Saturation binding studies in the longitudinal muscle of the guinea-pig ileum determined a dissociation constant (pKD) of 7.9 ± 0.11 and a maximum binding capacity (Bmax) of 21.5 ± 4.9 fmol/mg protein. nih.gov The pharmacological profile of this binding is consistent with 5-HT7 receptors, with displacement by agonists in the order of 5-carboxamidotryptamine (B1209777) (5-CT) > 5-hydroxytryptamine (5-HT) ≥ 5-methoxytryptamine (B125070) (5-MeOT) > sumatriptan (B127528). nih.gov
Conversely, in the rat jejunum , specific binding of this compound to 5-HT7 sites could not be detected. nih.gov Despite the absence of radioligand binding, functional studies suggest the presence of a 5-HT7-like receptor in this tissue. nih.gov This discrepancy may be attributable to a low density of 5-HT7 receptors in the rat jejunum, falling below the detection limit of the binding assay. nih.gov
Interactive Data Table: this compound Binding in Peripheral Tissues
| Tissue | Species | Receptor Labeled | pKD | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|---|---|
| Ileum (longitudinal muscle) | Guinea Pig | 5-HT7 | 7.9 ± 0.11 | 21.5 ± 4.9 | nih.gov |
| Jejunum | Rat | Not Detected | N/A | Not Detected | nih.gov |
Comparative Neuroanatomy Across Mammalian Species
The distribution of this compound binding sites in the brain reveals a heterogeneous pattern that, while broadly similar, shows distinct variations across different mammalian species. This radioligand has been instrumental in mapping both 5-HT2C and 5-HT7 receptors, depending on the specific assay conditions.
Rat Brain Studies
In the rat brain, this compound has been used to identify both 5-HT2C and 5-HT7 receptors. Early studies identified high-affinity binding to 5-HT2 receptors in the cerebral cortex, with a dissociation constant (KD) of 1.9 nM and a Bmax of 11.3 pmol/g tissue. iaea.org
The highest concentrations of 5-HT1C (now classified as 5-HT2C) receptors labeled by this compound are found in the choroid plexus. scispace.com Significant labeling is also observed in the globus pallidus, dorsal subiculum, and substantia nigra. scispace.com
Interactive Data Table: Regional Distribution of this compound Binding Sites (5-HT7) in the Rat Brain
| Brain Region | Binding Density (Bmax in fmol/mg tissue) | Classification | Reference |
|---|---|---|---|
| Primary Olfactory Cortex | 20.3 ± 1.7 | High | nih.gov |
| Thalamus (various nuclei) | 7.3 - 21.0 | Intermediate to High | nih.gov |
| Hypothalamus (various nuclei) | 10.3 - 17.1 | Intermediate to High | nih.gov |
| Hippocampus (CA1-CA3) | 10.7 - 14.8 | Intermediate | nih.gov |
| Frontal Cortex (outer layers) | 10.9 ± 0.8 | Intermediate | nih.gov |
| Septum (lateral) | 14.3 ± 1.1 | High | nih.gov |
| Substantia Nigra | 5.4 ± 1.5 | Low | nih.gov |
| Caudate-Putamen | 3.5 ± 0.4 | Low | nih.gov |
Guinea Pig Brain Studies
Similar to the rat, the guinea pig brain exhibits a widespread but uneven distribution of this compound binding sites, primarily labeling 5-HT7 receptors in autoradiographic studies. The highest densities of these receptors are found in the medial thalamic nuclei and associated limbic and cortical regions. nih.gov
Interactive Data Table: Regional Distribution of this compound Binding Sites (5-HT7) in the Guinea Pig Brain
| Brain Region | Binding Density (Bmax in fmol/mg tissue) | Classification | Reference |
|---|---|---|---|
| Thalamus (Nucleus Reuniens) | 61.5 ± 5.6 | High | nih.gov |
| Thalamus (Centromedial) | 51.5 ± 3.9 | High | nih.gov |
| Primary Olfactory Cortex | 37.8 ± 3.4 | High | nih.gov |
| Thalamus (Mediodorsal) | 37.1 ± 1.7 | High | nih.gov |
| Hippocampus (CA2) | 26.5 ± 1.8 | High | nih.gov |
| Hypothalamus (various nuclei) | 11.2 - 22.0 | Intermediate to High | nih.gov |
| Frontal Cortex (outer layers) | 16.5 ± 1.2 | High | nih.gov |
| Substantia Nigra | 13.1 ± 1.5 | Intermediate | nih.gov |
| Caudate-Putamen | 7.9 ± 0.6 | Low | nih.gov |
Cat Visual Cortex Studies
In the cat visual cortex, this compound has been utilized to study the distribution of 5-HT1C (5-HT2C) receptors. Autoradiographic studies have revealed a distinct and transient pattern of these receptors during postnatal development. jneurosci.org
Between postnatal day 40 and 75, 5-HT1C receptors labeled by this compound show their highest levels of expression in the deeper half of layer IV, specifically in area 17. jneurosci.org A striking feature during this period is the concentration of these receptors in columns that are approximately 400 microns wide with a center-to-center spacing of about 900 microns, extending into layer III. This columnar pattern is a transient developmental feature and is not present after postnatal day 90. jneurosci.org The distribution of these 5-HT1C receptors is noted to be in vertical alignment with patches of 5-HT2 receptors, suggesting a coordinated regulation of different serotonin receptor subtypes during the critical period of visual development. jneurosci.org
Porcine Brain Studies
Studies on the porcine brain have shown that this compound binds with high affinity to sites within the choroid plexus, which are characterized as 5-HT1C (5-HT2C) receptors. nih.gov The pharmacological profile of this compound binding in this tissue is closely comparable to the binding of [3H]5-HT, confirming the identity of these sites. nih.gov
Human Brain Studies
The neuroanatomical distribution of receptors labeled by this compound in the human brain has been delineated through autoradiographic studies, revealing a heterogeneous pattern of binding sites. These studies have been crucial in mapping receptors, particularly the 5-HT₇ and 5-HT₂C subtypes, providing an anatomical basis for understanding their roles in various neurological functions.
One line of research has focused on characterizing 5-HT₂C receptors using this compound. In post-mortem tissue from human brains, the binding of this compound was found to be consistent with the pharmacological profile of 5-HT₂C receptors. nih.gov The most significant density of these binding sites was observed in the choroid plexus. nih.gov Following the choroid plexus, other regions exhibited markedly lower, yet significant, levels of this compound binding. These areas, in descending order of density, include the hippocampus, substantia nigra, basal ganglia, amygdala, hypothalamus, and prefrontal cortex. nih.gov The pharmacological profile was confirmed by the effective displacement of this compound by compounds such as ritanserin (B1680649), mianserine, and clozapine (B1669256). nih.gov
Another series of studies utilized this compound to specifically investigate the distribution of 5-HT₇ receptors, by using masking agents like raclopride (B1662589) and DOI to block its binding to D₂ and 5-HT₂A/₂C receptors respectively. scispace.comnih.govnih.gov These autoradiographic analyses demonstrated a distinct and heterogeneous distribution of 5-HT₇ receptors throughout the human brain. nih.gov
High concentrations of 5-HT₇ receptors labeled by this compound were identified in:
Caudate and putamen nuclei scispace.comnih.gov
The pyramidal layer of the CA2 field of the hippocampus nih.gov
Centromedial thalamic nucleus nih.gov
Dorsal raphe nucleus nih.gov
Intermediate densities of these receptors were found in several other regions, including the inner layer of the frontal cortex, the dentate gyrus of the hippocampus, the subthalamic nucleus, and the superior colliculus. scispace.comnih.govnih.gov Prominent binding was also noted in various thalamic and mesencephalic nuclei, with moderate levels in the central gray. nih.gov
The following table summarizes the distribution of this compound binding sites, primarily reflecting 5-HT₇ receptor locations, in the human brain as identified in these studies.
Table 1: Neuroanatomical Distribution of this compound Binding Sites (5-HT₇ Receptors) in the Human Brain
| Brain Region | Binding Density |
|---|---|
| Caudate Nucleus | High |
| Putamen | High |
| Hippocampus (CA2 pyramidal layer) | High |
| Centromedial Thalamic Nucleus | High |
| Dorsal Raphe Nucleus | High |
| Frontal Cortex (inner layer) | Intermediate |
| Hippocampus (dentate gyrus) | Intermediate |
| Subthalamic Nucleus | Intermediate |
| Superior Colliculus | Intermediate |
| Thalamic Nuclei (various) | Prominent |
| Mesencephalic Nuclei (various) | Prominent |
Species-Specific Binding Variations and Implications for Research Models
Comparative studies of this compound binding across different mammalian species have revealed both similarities and differences in receptor distribution and density, which has important implications for the selection and interpretation of animal models in neuroscience research.
Autoradiographic studies directly comparing human, rat, and guinea-pig brains have shown a generally similar anatomical distribution of 5-HT₇ receptors labeled by this compound. scispace.comnih.govnih.gov In all three species, high levels of binding were observed in thalamic and hypothalamic nuclei, with moderate levels in the hippocampus and mesencephalon, and lower levels in the cortical layers. scispace.com This conservation of distribution suggests that rats and guinea pigs can be valuable models for studying the function of 5-HT₇ receptors in brain regions that are anatomically homologous to those in humans. nih.gov
Despite the similar distribution patterns, quantitative analysis has revealed species-specific differences in the density of binding sites. nih.gov The maximum binding capacity (Bmax), which reflects the density of receptors, varied significantly across the species studied. For instance, the specific binding density for 5-HT₇ receptors was found to be highest in the guinea-pig brain, followed by the rat, and then the human brain. nih.gov
The following table presents a comparison of the binding densities for 5-HT₇ receptors as determined by this compound binding in these three species.
Table 2: Comparative Binding Densities of this compound (5-HT₇ Receptors) Across Species
| Species | Binding Density Range (fmol/mg tissue) |
|---|---|
| Human | 1.6 – 14.2 |
| Rat | 2.9 – 30.3 |
Further research into species differences has also been conducted in the bovine brain. jneurosci.org In bovine caudate membranes, this compound displayed significantly lower potency (2-3 orders of magnitude less) at 5-HT₁ sites compared to its potency at 5-HT₂ sites in the rat brain. jneurosci.org This highlights that the pharmacological characteristics of a binding site for a given ligand can vary between species, underscoring the need for careful characterization in the specific animal model being used.
In mice, this compound has been used to visualize 5-HT₂C receptors, particularly in the choroid plexus, where its binding was unaffected in 5-HT₂A receptor knockout models, confirming its utility in distinguishing between these receptor subtypes. researchgate.net
These variations in receptor density and pharmacological profiles between species are critical considerations for translational research. While the anatomical localization of this compound binding sites is often conserved, the quantitative differences must be taken into account when extrapolating findings from animal models to human physiology and pathology.
Molecular Mechanisms of Receptor Action and Regulation Elucidated by 3h Mesulergine
Receptor Conformational Dynamics and Ligand Efficacy Studies
[3H]Mesulergine is extensively utilized in radioligand binding assays to characterize receptor populations and probe ligand-receptor interactions. Saturation binding experiments, where varying concentrations of this compound are incubated with receptor-containing membranes, allow for the determination of key binding parameters such as the dissociation constant (Kd) and the maximum receptor density (Bmax). For instance, studies on rat cerebral cortex membranes have reported a Kd of 1.9 nM and a Bmax of 11.3 pM/g tissue for this compound binding. nih.gov In experimental systems employing transfected cells expressing specific receptor subtypes, this compound has demonstrated high affinity for the 5-HT2C receptor, with Kd values reported in the sub-nanomolar range, such as 0.57 ± 0.12 nM and 0.64 nM. researchgate.net
Competition binding assays, where this compound is used in the presence of increasing concentrations of a competing unlabeled ligand, are essential for determining the affinity (Ki) of other compounds for the receptor. revvity.com Mesulergine's classification as an antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, supported by pA2 values of 9.1 for both, provides insight into its efficacy profile and how it interacts with these receptors. tocris.com Similarly, its characterization as a partial agonist at dopamine (B1211576) D2-like receptors, with a Ki of 8 nM, further defines its functional impact. tocris.com Investigations into species-specific differences in mesulergine (B1205297) binding, such as its lower affinity for human and porcine 5-HT2 receptors compared to rat receptors, underscore how subtle variations in receptor structure can influence ligand binding and potentially reflect different conformational states of the receptor. acnp.org
Table 1: Receptor Binding Parameters of this compound
| Receptor Subtype | Species/Tissue | Binding Parameter | Value | Reference |
| 5-HT2C | Transfected Cells | Kd | 0.57 ± 0.12 nM | researchgate.net |
| 5-HT2C | Transfected Cells | Kd | 0.64 nM | researchgate.net |
| 5-HT2C | Rat Cerebral Cortex | Kd | 1.9 nM | nih.gov |
| 5-HT2C | Rat Cerebral Cortex | Bmax | 11.3 pM/g tissue | nih.gov |
| Dopamine D2-like | Not Specified | Ki | 8 nM | tocris.com |
Polypharmacology and Multi-Target Interactions at the Molecular Level
Mesulergine exhibits a notable polypharmacological profile, interacting with a diverse array of serotonin (5-HT) and dopamine receptor subtypes. ebi.ac.ukwikipedia.org It functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors, with pA2 values of 9.1 for each, and binding studies confirm high affinity for 5-HT2C receptors with Kd values in the sub-nanomolar to low nanomolar range. nih.govresearchgate.nettocris.com Beyond these primary targets, mesulergine also acts as an antagonist at 5-HT2B and 5-HT7 receptors, and as an agonist at 5-HT6 receptors. ebi.ac.ukwikipedia.org Furthermore, it demonstrates affinity for several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A. ebi.ac.ukwikipedia.org At dopamine receptors, mesulergine is characterized as a partial agonist at D2-like receptors, with a Ki of 8 nM, and has also shown interactions with D1 receptors. tocris.comebi.ac.uk The utility of this compound as a radioligand is paramount in mapping this complex pharmacology, enabling quantitative assessment of its binding affinities across these various receptor targets. revvity.com
Table 2: Polypharmacology of Mesulergine
| Target Receptor | Primary Action | Affinity Type | Affinity Value | Species | Reference |
| 5-HT2A | Antagonist | pA2 | 9.1 | Not Specified | tocris.com |
| 5-HT2C | Antagonist | pA2 | 9.1 | Not Specified | tocris.com |
| 5-HT2C | Antagonist | Kd | 0.57 ± 0.12 nM | Not Specified | researchgate.net |
| 5-HT2C | Antagonist | Kd | 0.64 nM | Not Specified | researchgate.net |
| 5-HT2C | Antagonist | Kd | 1.9 nM | Rat Cerebral Cortex | nih.gov |
| Dopamine D2-like | Partial Agonist | Ki | 8 nM | Not Specified | tocris.com |
| 5-HT6 | Agonist | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT7 | Antagonist | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT2B | Antagonist | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT1A | Affinity | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT1B | Affinity | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT1D | Affinity | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT1F | Affinity | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
| 5-HT5A | Affinity | Not Specified | Not Specified | Not Specified | ebi.ac.ukwikipedia.org |
Genetic Variants and Mutagenesis Effects on Receptor Binding Properties
The use of this compound in binding studies has been instrumental in elucidating the molecular basis of ligand-receptor interactions, particularly in identifying the role of specific amino acid residues and genetic variations in receptor binding. acnp.org Significant species-specific differences in mesulergine binding affinity have been observed, notably for 5-HT2 receptors, where human and porcine receptors exhibit considerably lower affinity for mesulergine compared to their rat counterparts. acnp.org Site-directed mutagenesis experiments have pinpointed specific residues responsible for these pharmacological distinctions. For instance, mutating Serine 242 to Alanine (B10760859) in the human 5-HT2 receptor led to a substantial increase in mesulergine's affinity, bringing it to levels nearly identical to that observed with the wild-type rat 5-HT2 receptor. acnp.org This finding strongly implicates residue 242 in the human 5-HT2 receptor as a critical determinant of mesulergine's differential binding properties across species, suggesting its involvement in the ligand's binding site or in influencing receptor conformation upon ligand engagement. acnp.org
Table 3: Impact of Genetic Variants on this compound Binding
| Receptor Variant | Binding Affinity Change | Comparison Basis | Reference |
| Human 5-HT2A (Wild-type) | Lower affinity for mesulergine | Compared to rat 5-HT2A | acnp.org |
| Human 5-HT2A (Ser242Ala mutant) | Significantly increased affinity for mesulergine | Nearly identical to wild-type rat 5-HT2A | acnp.org |
Receptor-G Protein Coupling and Downstream Signal Transduction Pathways
Radioligand binding studies utilizing this compound are foundational for understanding how receptor occupancy translates into cellular signaling events, particularly concerning G-protein coupling. revvity.com Mesulergine's established functional profile—acting as an antagonist at serotonin 5-HT2A and 5-HT2C receptors and as a partial agonist at dopamine D2-like receptors—directly informs its impact on G-protein signaling pathways. revvity.comtocris.comwikipedia.org The 5-HT2 receptor family, including the 5-HT2A and 5-HT2C subtypes, is primarily coupled to the Gq/11 class of G proteins. Activation of these pathways leads to the stimulation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium. bmbreports.org Conversely, dopamine D2-like receptors are predominantly linked to Gi/o proteins, which typically inhibit adenylyl cyclase activity, reduce cyclic AMP (cAMP) levels, and modulate ion channel function. bmbreports.org By accurately characterizing the binding of this compound to these receptors, researchers can establish receptor density and distribution, thereby providing a necessary framework for investigating the functional consequences of mesulergine's interaction with these G-protein-coupled systems. revvity.com For instance, studies demonstrating mesulergine's antagonism of mCPP-induced memory deficits highlight its ability to functionally block signaling pathways mediated by 5-HT2C receptors, which are coupled to Gq/11 proteins. jcpsp.pk
Table 4: Mesulergine's Functional Classification and G-Protein Coupling
| Target Receptor | Mesulergine's Action | Primary G-Protein Coupling | Downstream Signaling Effect (General) | Reference |
| 5-HT2A | Antagonist | Gq/11 | Blocks activation of phospholipase C, IP3/DAG production, and Ca2+ mobilization. | revvity.comtocris.comwikipedia.orgbmbreports.org |
| 5-HT2C | Antagonist | Gq/11 | Blocks activation of phospholipase C, IP3/DAG production, and Ca2+ mobilization. | revvity.comtocris.comwikipedia.orgbmbreports.orgjcpsp.pknih.gov |
| Dopamine D2-like | Partial Agonist | Gi/o | Inhibits adenylyl cyclase, modulates ion channel activity. | revvity.comtocris.comebi.ac.ukwikipedia.orgbmbreports.org |
Compound List:
this compound
mianserine
m-CPP (meta-chlorophenylpiperazine)
CU-32085 (mesulergine developmental code)
psilocin
bufotenin
5-HT (serotonin)
lysergic acid diethylamide (LSD)
ergotamine
zoltriptan
SB 206553
GR 125743
SB-224289
n-propylapomorphine
spiroperidol
Ro 63-0563
EGIS-7625
Future Directions and Advanced Research Applications of 3h Mesulergine
Development of Novel Radioligands and Imaging Agents Based on Mesulergine (B1205297) Scaffold
The ergoline (B1233604) structure of mesulergine serves as a valuable template for the development of new imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). acs.orgnih.govnih.gov These advanced imaging techniques allow for the in-vivo visualization and quantification of receptor distribution and occupancy in the brain, offering significant advantages over post-mortem autoradiography. nih.gov
The development of novel radioligands based on the mesulergine scaffold involves modifying its chemical structure to incorporate positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotopes. nih.govnih.gov The goal is to create agents that retain high affinity and selectivity for specific serotonin (B10506) receptor subtypes while possessing suitable pharmacokinetic properties for brain imaging, such as the ability to cross the blood-brain barrier and achieve an optimal balance between target binding and clearance. nih.gov The modular design of such agents, separating the receptor-targeting moiety from the radionuclide-bearing part, can streamline the optimization process. nih.gov
These novel imaging agents derived from the mesulergine scaffold could be instrumental in:
Clinical Diagnostics: Aiding in the diagnosis of neuropsychiatric disorders where serotonin system dysfunction is implicated.
Pharmacodynamic Studies: Allowing researchers to observe how new drug candidates interact with their intended receptor targets in real-time within a living organism.
Treatment Monitoring: Assessing the effectiveness of therapies by measuring changes in receptor density or occupancy over time. nih.gov
| Parameter | [3H]Mesulergine (Autoradiography) | PET/SPECT Agents (In-Vivo Imaging) |
| Application | In-vitro analysis of post-mortem tissue | In-vivo analysis of living subjects |
| Isotope | Tritium (B154650) (³H) | Positron emitters (¹¹C, ¹⁸F) or Gamma emitters (¹²³I) nih.govnih.gov |
| Detection | Autoradiography film or phosphor imaging | PET or SPECT scanner |
| Key Information | High-resolution anatomical distribution of receptors nih.govresearchgate.net | Real-time receptor density, occupancy, and pharmacokinetics nih.gov |
| Primary Use | Foundational research on receptor localization nih.gov | Clinical research, drug development, diagnostics nih.gov |
Application in High-Throughput Screening Platforms for Novel Ligand Discovery
This compound is well-suited for use in high-throughput screening (HTS) platforms, which are essential for modern drug discovery. azolifesciences.comwiley.com HTS allows for the rapid testing of vast libraries containing thousands to millions of chemical compounds to identify "hits"—molecules that interact with a specific biological target, such as a serotonin receptor. azolifesciences.commdpi.com
In this context, this compound is used in competitive radioligand binding assays. revvity.com The process typically involves:
Assay Setup: Membranes from cells expressing the target receptor (e.g., 5-HT2C) are incubated with a fixed concentration of this compound.
Compound Screening: Each compound from a large library is added to the assay mixture in individual wells of a microplate. mdpi.com
Detection: If a test compound has affinity for the receptor, it will compete with this compound for binding, resulting in a decreased radioactive signal. This reduction is measured using scintillation counters or other sensitive detectors. scienceintheclassroom.org
The robustness and high signal-to-noise ratio of radioligand binding assays make them ideal for HTS. revvity.com The data generated allows for the rapid identification and prioritization of compounds that can then be further characterized and optimized to become lead candidates for new drugs. researchgate.net This approach accelerates the initial stages of drug discovery by efficiently filtering large chemical spaces for molecules with the desired receptor interaction profile. azolifesciences.com
| HTS Assay Step | Description | Role of this compound |
| Target Preparation | Isolation of cell membranes expressing the receptor of interest (e.g., 5-HT2C). | Not directly involved. |
| Competitive Binding | Incubation of membranes with this compound and a compound from the screening library. | Acts as the reporter ligand that binds to the target receptor. revvity.com |
| Signal Measurement | Quantification of bound radioactivity. A lower signal indicates displacement by the test compound. | Provides the measurable signal that is modulated by competing ligands. |
| Hit Identification | Compounds that significantly reduce the this compound signal are identified as "hits". azolifesciences.com | Its displacement is the primary indicator of a successful binding event. |
Elucidating Complex Receptor Networks and Their Functional Interactions in Research Models
The binding characteristics of this compound have been instrumental in mapping the distribution of serotonin receptors in the brain. nih.govnih.gov Future research will leverage this foundational knowledge to explore the intricate networks these receptors form and their functional interplay with other neurotransmitter systems.
By using this compound in combination with other selective radioligands, researchers can perform multi-receptor autoradiography studies. nih.gov This allows for the simultaneous visualization of different receptor subtypes within the same brain region or even on the same neuron. Such studies can reveal:
Receptor Co-localization: Identifying which different receptor types are expressed on the same cells, suggesting potential for direct interaction or signal integration.
Heteroreceptor Complexes: Investigating the formation of complexes between serotonin receptors and other types of receptors (e.g., dopamine (B1211576) receptors), which can modulate signaling pathways in unique ways.
Network Plasticity: Studying how these receptor networks change in animal models of disease or in response to chronic drug treatment.
For example, studies have used this compound to differentiate subpopulations of 5-HT1C receptors, revealing that these receptors can exist in different affinity states, which may be linked to their coupling with G-proteins. nih.gov Understanding these complex interactions is crucial for predicting the full pharmacological effect of a drug, as compounds often bind to multiple targets. nih.gov This network-level perspective moves beyond a single-receptor focus to a more holistic understanding of brain function and pharmacology.
Integration with Advanced Omics Technologies for Systems-Level Understanding of Receptor Biology
The future of receptor research lies in the integration of classical pharmacological data with large-scale "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.gov This systems biology approach provides a comprehensive view of how cellular processes are regulated from the gene to the functional protein level. nih.gov
Data from this compound binding assays, which provides precise quantification of receptor density (Bmax) and affinity (Kd), can be correlated with:
Transcriptomics (RNA-Seq): By comparing receptor density with the levels of mRNA that code for that receptor in specific tissues or cell types, researchers can investigate the relationship between gene expression and the final functional protein expression. nih.govmdpi.com This can uncover mechanisms of post-transcriptional regulation.
Proteomics: Mass spectrometry-based proteomics can identify and quantify the entire suite of proteins in a tissue sample. sapient.bio Integrating this with radioligand binding data can reveal the abundance of receptor proteins and the associated signaling proteins (e.g., G-proteins, arrestins) they interact with. sapient.biofrontiersin.org This is sometimes referred to as "radioligand binding proteomics." sapient.bio
Metabolomics: Analyzing the metabolic profile of a tissue can provide insights into the functional consequences of receptor activation.
This integrative approach allows researchers to build comprehensive models of receptor signaling pathways. nih.gov For instance, by combining this compound binding data with transcriptomic data from diseased and healthy tissues, scientists can identify dysregulated pathways and pinpoint novel targets for therapeutic intervention, leading to a more rational and targeted approach to drug development. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What experimental conditions are optimal for [3H]mesulergine binding assays targeting serotonin receptors?
- Methodological Answer : this compound binding assays require precise control of incubation parameters. For 5-HT2C receptor binding, incubate at 37°C with 1 nM this compound in HEK cell membranes. Non-specific binding is determined using 10 µM RS-102221 as a competitor. Ensure equilibration times align with receptor-ligand kinetics (e.g., 60–90 minutes) and validate saturation curves with triplicate measurements to calculate KD values .
Q. How can researchers ensure reproducibility in this compound receptor binding experiments?
- Methodological Answer : Reproducibility hinges on documenting cell culture conditions (e.g., HEK cell passage number), membrane preparation protocols , and ligand storage stability . Include internal controls (e.g., reference compounds like ketanserin for 5-HT2A assays) and report KD values as means ± S.E.M. from ≥3 independent experiments. Cross-reference primary literature for buffer compositions (e.g., Tris-HCl vs. HEPES) and validate radioligand purity via HPLC .
Q. What are the primary applications of this compound in pharmacological research?
- Methodological Answer : this compound is a radiolabeled inverse agonist used to study 5-HT2C receptor pharmacology , including ligand-binding kinetics, allosteric modulation, and receptor mutagenesis. It is critical for competition assays to screen novel compounds targeting serotonin receptors and for characterizing binding pocket residues (e.g., S3.36, Y7.43) .
Advanced Research Questions
Q. How do mutations in 5-HT2C receptor residues (e.g., S3.36A, Y7.43A) affect this compound binding affinity?
- Methodological Answer : Use site-directed mutagenesis to introduce mutations (e.g., S3.36A) into 5-HT2C receptors expressed in HEK cells. Perform saturation binding assays with this compound to derive KD values. For example, the S3.36A mutation does not alter KD (1.25 nM vs. WT 1.21 nM), while Y7.43A increases KD to 2.89 nM, indicating Y7.43 stabilizes binding via hydrophobic interactions . Computational docking (e.g., Fig. 11 in ) reveals mesulergine’s tertiary amine forms a hydrogen bond with D3.32 (distance: 1.90 Å), but S3.36 does not participate directly, explaining its minimal impact on affinity .
Q. How can computational modeling resolve contradictions in this compound binding data across studies?
- Methodological Answer : Molecular dynamics simulations and docking studies (e.g., using AutoDock Vina) clarify discrepancies by modeling ligand-receptor interactions. For instance, mesulergine’s lack of hydrogen bonding with S3.36 (distance: 8.68 Å) aligns with experimental KD data showing no change at S3.36A mutants. Compare results across force fields (e.g., CHARMM vs. AMBER) and validate with mutagenesis data .
Q. What experimental designs are suitable for probing this compound’s inverse agonist effects on 5-HT2C receptor signaling?
- Methodological Answer : Pair radioligand binding with functional assays (e.g., IP1 accumulation or calcium flux). Use constitutively active 5-HT2C receptors to measure mesulergine’s inverse agonism. Include positive controls (e.g., SB 242084) and correlate binding affinity (KD) with functional IC50 values. For structural insights, combine cryo-EM with mutagenesis to map conformational changes induced by mesulergine .
Q. How should researchers address variability in this compound’s nonspecific binding across tissue types?
- Methodological Answer : Optimize assay buffers (e.g., adding 0.1% BSA to reduce adhesion) and pre-incubate membranes with competitors (e.g., 10 µM prazosin for α1-adrenergic sites). Compare nonspecific binding in HEK cells vs. native tissues (e.g., choroid plexus) using Scatchard analysis. Validate with orthogonal techniques like fluorescence polarization .
Methodological Recommendations
- Literature Review : Use PubMed and EMBASE with MeSH terms like "5-HT2C receptor" AND "mesulergine" AND "radioligand binding." Prioritize studies reporting full saturation curves and statistical parameters (e.g., S.E.M.) .
- Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses. For example, "How does mesulergine’s binding mode differ between 5-HT2C and 5-HT2B receptors?" .
- Data Analysis : Use GraphPad Prism for nonlinear regression of binding data. Report both one-site and two-site models when warranted by F-test results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
